molecular formula C10H9F3N2S B14900867 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile

4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile

Cat. No.: B14900867
M. Wt: 246.25 g/mol
InChI Key: SXUNKTLUFDACLA-UHFFFAOYSA-N
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Description

4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is an organic compound with the molecular formula C10H9F3N2S and a molecular weight of 246.25 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a butanenitrile moiety via a sulfur atom. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with a suitable thiol compound under palladium-catalyzed conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group displaces the bromine atom on the pyridine ring. The resulting intermediate is then reacted with butanenitrile to form the final product.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of palladium catalysts and appropriate ligands is crucial for achieving efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Scientific Research Applications

4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5-(Trifluoromethyl)pyridin-2-yl)thio)butanenitrile is unique due to its combination of a trifluoromethyl group, a pyridine ring, and a butanenitrile moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9F3N2S

Molecular Weight

246.25 g/mol

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]sulfanylbutanenitrile

InChI

InChI=1S/C10H9F3N2S/c11-10(12,13)8-3-4-9(15-7-8)16-6-2-1-5-14/h3-4,7H,1-2,6H2

InChI Key

SXUNKTLUFDACLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)SCCCC#N

Origin of Product

United States

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